Cas no 1805628-05-0 (Methyl 2-cyano-3-difluoromethoxy-4-ethylphenylacetate)

Methyl 2-cyano-3-difluoromethoxy-4-ethylphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-cyano-3-difluoromethoxy-4-ethylphenylacetate
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- Inchi: 1S/C13H13F2NO3/c1-3-8-4-5-9(6-11(17)18-2)10(7-16)12(8)19-13(14)15/h4-5,13H,3,6H2,1-2H3
- InChI Key: WWQJYJVFXXTCES-UHFFFAOYSA-N
- SMILES: FC(OC1C(C#N)=C(CC(=O)OC)C=CC=1CC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 353
- XLogP3: 3.1
- Topological Polar Surface Area: 59.3
Methyl 2-cyano-3-difluoromethoxy-4-ethylphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010001282-1g |
Methyl 2-cyano-3-difluoromethoxy-4-ethylphenylacetate |
1805628-05-0 | 97% | 1g |
1,475.10 USD | 2021-07-06 |
Methyl 2-cyano-3-difluoromethoxy-4-ethylphenylacetate Related Literature
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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2. Book reviews
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
Additional information on Methyl 2-cyano-3-difluoromethoxy-4-ethylphenylacetate
Comprehensive Overview of Methyl 2-cyano-3-difluoromethoxy-4-ethylphenylacetate (CAS No. 1805628-05-0)
In the realm of specialty chemicals, Methyl 2-cyano-3-difluoromethoxy-4-ethylphenylacetate (CAS No. 1805628-05-0) has garnered significant attention due to its unique structural properties and versatile applications. This compound, characterized by its cyano and difluoromethoxy functional groups, is a subject of interest in pharmaceutical and agrochemical research. Its molecular structure, featuring an ethylphenylacetate backbone, makes it a valuable intermediate in synthetic chemistry.
The growing demand for fluorinated compounds in modern chemistry has propelled the relevance of Methyl 2-cyano-3-difluoromethoxy-4-ethylphenylacetate. Researchers are particularly intrigued by its potential role in the development of bioactive molecules, given the increasing focus on sustainable drug discovery and green chemistry. The compound's difluoromethoxy moiety is especially noteworthy, as fluorinated groups are known to enhance metabolic stability and bioavailability in drug candidates.
From an industrial perspective, Methyl 2-cyano-3-difluoromethoxy-4-ethylphenylacetate is often explored for its utility in crop protection formulations. With the global agrochemical sector emphasizing pest resistance management, this compound's structural features align with the need for novel herbicides and insecticides. Its cyano group contributes to its reactivity, enabling the synthesis of derivatives with tailored biological activities.
The synthesis of Methyl 2-cyano-3-difluoromethoxy-4-ethylphenylacetate typically involves multi-step organic reactions, including esterification and fluorination processes. Recent advancements in catalytic fluorination techniques have improved the efficiency of producing such fluorine-containing intermediates, addressing the challenges associated with traditional methods. This progress is critical, as the pharmaceutical industry seeks cost-effective and scalable routes to high-value chemicals.
Environmental and regulatory considerations also play a pivotal role in the adoption of Methyl 2-cyano-3-difluoromethoxy-4-ethylphenylacetate. With stricter guidelines on chemical safety and eco-friendly alternatives, researchers are evaluating its biodegradability and toxicity profile. The compound's potential applications in biodegradable materials and low-impact agrochemicals are under investigation, aligning with the global shift toward sustainable chemistry.
In the context of material science, Methyl 2-cyano-3-difluoromethoxy-4-ethylphenylacetate has shown promise as a building block for advanced polymers and functional coatings. Its cyano and difluoromethoxy groups contribute to the thermal and chemical stability of resulting materials, making them suitable for high-performance applications. This aligns with the rising demand for durable materials in industries such as electronics and automotive.
For researchers and manufacturers, understanding the spectroscopic properties of Methyl 2-cyano-3-difluoromethoxy-4-ethylphenylacetate is essential. Techniques like NMR and mass spectrometry are routinely employed to characterize its purity and structural integrity. These analytical methods are crucial for ensuring compliance with quality standards in both pharmaceutical and agrochemical applications.
The future of Methyl 2-cyano-3-difluoromethoxy-4-ethylphenylacetate lies in its adaptability to emerging trends such as precision agriculture and personalized medicine. As the scientific community continues to explore its potential, collaborations between academia and industry will be key to unlocking innovative uses for this compound. Its role in addressing global challenges like food security and healthcare innovation cannot be overstated.
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